2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
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Overview
Description
2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and coupling with cyclohexanecarboxylic acid. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, it might inhibit a particular enzyme or receptor, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples are:
- 2-{4-(2-methylpiperidin-1-yl)sulfonylphenyl}ethan-1-amine hydrochloride
- Various substituted piperidines and piperidinones
Uniqueness
What sets 2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C20H28N2O5S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5S/c1-14-10-12-22(13-11-14)28(26,27)16-8-6-15(7-9-16)21-19(23)17-4-2-3-5-18(17)20(24)25/h6-9,14,17-18H,2-5,10-13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
ATQIMNBARIFWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
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